2-Chloro-5-(chloromethyl)pyridine

Catalog No.
S1491819
CAS No.
70258-18-3
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(chloromethyl)pyridine

CAS Number

70258-18-3

Product Name

2-Chloro-5-(chloromethyl)pyridine

IUPAC Name

2-chloro-5-(chloromethyl)pyridine

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2

InChI Key

SKCNYHLTRZIINA-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CCl)Cl

Synonyms

(6-Chloro-3-pyridyl)methyl Chloride; 2-Chloro-5-pyridylmethyl Chloride; 2-Chloropyridin-5-ylmethyl Chloride; 3-(Chloromethyl)-6-chloropyridine; 5-(Chloromethyl)-2-chloropyridine; 6-Chloro-3-(chloromethyl)pyridine;

Canonical SMILES

C1=CC(=NC=C1CCl)Cl

Synthesis and Characterization:

2-Chloro-5-(chloromethyl)pyridine is an organic compound with the chemical formula C6H5Cl2N. It is a white crystalline solid with a melting point of 37-42°C []. The synthesis of 2-chloro-5-(chloromethyl)pyridine has been reported in several scientific publications, and its crystal structure has been determined using X-ray diffraction [, ].

Precursor for Imidacloprid:

2-Chloro-5-(chloromethyl)pyridine is an important intermediate in the synthesis of the neonicotinoid insecticide imidacloprid []. Imidacloprid is a widely used insecticide that acts by interfering with the nervous system of insects. The reaction between 2-chloro-5-(chloromethyl)pyridine and N-nitroiminoacetonitrile is a crucial step in the production of imidacloprid [].

2-Chloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6_6H5_5Cl2_2N. It is characterized by a pyridine ring substituted with two chlorine atoms, one at the 2-position and another at the 5-position, alongside a chloromethyl group at the same 5-position. This compound appears as a white solid and has a melting point of approximately 37-42 °C. It is known for its reactivity and potential hazards, including toxicity upon exposure, which can lead to chemical burns and other health issues if not handled properly .

Due to its electrophilic nature. Some notable reactions include:

  • Chlorination: The compound can undergo further chlorination reactions, enhancing its reactivity.
  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, making it useful in synthesizing more complex organic molecules.
  • Condensation Reactions: It can react with amines or alcohols to form amides or ethers, respectively.

These reactions are often facilitated by using chlorinating agents such as phosphorus(V) chloride or thionyl chloride under controlled conditions .

The synthesis of 2-chloro-5-(chloromethyl)pyridine typically involves multi-step processes:

  • Chlorination of Pyridine Derivatives: Starting from 2-chloropyridine or related derivatives, chlorination is performed using agents like phosphorus(V) chloride or thionyl chloride.
  • Formation of Chloromethyl Group: The chloromethyl group is introduced via a reaction involving formaldehyde and hydrochloric acid or through direct chlorination methods.
  • Purification: The final product is purified through standard methods such as recrystallization or distillation .

The primary applications of 2-chloro-5-(chloromethyl)pyridine include:

  • Intermediate in Pesticide Synthesis: It serves as a key intermediate in producing various insecticides and herbicides.
  • Chemical Research: Utilized in laboratories for synthesizing other organic compounds due to its reactive nature.
  • Pharmaceuticals: Potential applications in drug development owing to its biological activity .

Research on interaction studies of 2-chloro-5-(chloromethyl)pyridine focuses on its reactivity with various nucleophiles and electrophiles. These studies help understand how the compound can be utilized effectively in synthetic pathways for pharmaceuticals and agrochemicals. Additionally, investigations into its toxicological profile are crucial for assessing safety during handling and application.

Several compounds share structural similarities with 2-chloro-5-(chloromethyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-Chloro-4-(chloromethyl)pyridineC6_6H5_5Cl2_2NDifferent substitution pattern; potential agricultural use
2-ChloropyridineC5_5H4_4ClNLacks the chloromethyl group; used in dye synthesis
4-ChloromethylpyridineC6_6H6_6ClNChloromethyl group at different position; less toxic

The uniqueness of 2-chloro-5-(chloromethyl)pyridine lies in its specific substitution pattern, which enhances its reactivity compared to similar compounds. Its dual chlorine substitutions make it particularly effective as a precursor for various chemical syntheses, especially in agrochemicals .

The discovery of 2-chloro-5-(chloromethyl)pyridine (CCMP) emerged from efforts to optimize insecticide synthesis in the late 20th century. Early patents, such as WO2012048502A1 (2010), detailed cyclopentadiene-propenal routes to produce CCMP with reduced by-products. Prior methods relied on multistep processes involving nicotinic acid derivatives, as seen in U.S. Patent 4,958,025 (1990), which utilized phosphorus pentachloride and alkali metal alkoxides for chloromethylation. The compound gained prominence due to its role in synthesizing neonicotinoids like imidacloprid, first commercialized in the 1990s. Innovations in chlorination catalysts and solvent systems, such as the use of DMF and toluene, improved yields to >95% by 2010.

Significance in Organic Chemistry

CCMP’s molecular architecture—a pyridine ring with chlorine and chloromethyl substituents—enables diverse reactivity. The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution, facilitating bond formation with nitrogen-containing heterocycles. Its electron-deficient pyridine ring participates in Friedel-Crafts acylation, as demonstrated in CN102603620A (2012), where acylating agents like chloracetyl chloride yielded hydroxymethyl intermediates. This dual functionality makes CCMP a linchpin in constructing bioactive molecules, particularly insecticides and pharmaceuticals.

Role as a Key Synthetic Intermediate

Synthesis Protocols

Modern CCMP synthesis involves two primary routes:

  • Cyclopentadiene-Propenal Route:
    • Step 1: Cyclization of cyclopentadiene and propenal in toluene/DMF at -5–25°C with Cl2 gas.
    • Step 2: Chlorination using POCl3 or solid phosgene (ClCO)2O, achieving 95% purity post-distillation.
  • Nicotinic Acid Derivative Route:
    • Step 1: Friedel-Crafts acylation of nicotinic acid with acyl chlorides (e.g., CH3COCl) catalyzed by AlCl3.
    • Step 2: Reduction with NaBH4 or Fe/AcOH to hydroxymethyl intermediates, followed by SOCl2-mediated chlorination.

Table 1: Optimal Reaction Conditions for CCMP Synthesis

ParameterCyclopentadiene RouteNicotinic Acid Route
Temperature Range-5–25°C45–95°C
CatalystDMFAlCl3/ZnCl2
Key ReagentCl2 gasCH3COCl
Yield95%82–85%
Purity≥95%≥98%

Data compiled from

Functionalization Pathways

CCMP serves as a precursor for:

  • Imidacloprid: Reaction with 1-nitro-2,2-bis(thiomethyl)ethylene under basic conditions.
  • Fluorinated Neonicotinoids: Substitution with fluorinated amines in flow reactors.
  • Bioactive Hydrazones: Condensation with aromatic aldehydes to form antimicrobial agents.

Current Research Landscape

Recent advances focus on green synthesis and structural diversification:

  • Continuous Flow Systems: A 2025 study achieved 89% yield in CCMP-derived hydrazones using microreactors, reducing reaction times from hours to minutes.
  • Crystal Engineering: X-ray diffraction revealed CCMP’s planar pyridine ring with a 111.11° Cl–C–C angle, guiding steric optimization in derivative synthesis.
  • Chlorination Catalysts: Tungsten hexachloride (WCl6) enhanced selectivity in synthesizing 2,3,6-trichloro-5-(trichloromethyl)pyridine, a CCMP analog.

Emerging Applications:

  • Antimalarial Agents: Hydrazone derivatives showed IC50 values <1 μM against Plasmodium falciparum.
  • Polymer Chemistry: CCMP-based monomers enable conductive polymers for organic electronics.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

70258-18-3

Wikipedia

2-Chloro-5-chloromethylpyridine

Dates

Modify: 2023-08-15

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